molecular formula C13H15ClF3N3O5S B11479887 ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate

ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate

Cat. No.: B11479887
M. Wt: 417.79 g/mol
InChI Key: XOZYFGRDMLNHHD-UHFFFAOYSA-N
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Description

Ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroacetyl group, a trifluoromethyl group, and a sulfamoylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]propanoate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s catalytic function. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15ClF3N3O5S

Molecular Weight

417.79 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(4-sulfamoylanilino)propanoate

InChI

InChI=1S/C13H15ClF3N3O5S/c1-2-25-11(22)12(13(15,16)17,20-10(21)7-14)19-8-3-5-9(6-4-8)26(18,23)24/h3-6,19H,2,7H2,1H3,(H,20,21)(H2,18,23,24)

InChI Key

XOZYFGRDMLNHHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)CCl

Origin of Product

United States

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